molecular formula C22H22N2O5 B2587700 methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868224-92-4

methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2587700
CAS No.: 868224-92-4
M. Wt: 394.427
InChI Key: VUUMEEBZORBYPP-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a structurally complex organic compound characterized by a fused isoquinoline core, a carbamoyl-substituted side chain, and ester functionality. Its synthesis likely involves multi-step reactions, including carbamate formation and ether linkages, as inferred from its substituents .

Properties

IUPAC Name

methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-6-4-8-18(15(14)2)23-20(25)12-24-11-10-16-17(22(24)27)7-5-9-19(16)29-13-21(26)28-3/h4-11H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUMEEBZORBYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group (–COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation in biological systems.

Reaction Conditions Product Key References
Acidic (HCl/H₂O, reflux)2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid
Basic (NaOH/EtOH, 60°C)Same as above
  • Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions involve protonation of the carbonyl oxygen, facilitating water attack .

Amide Stability and Reactivity

The carbamoyl (–NHC(O)–) group is generally resistant to hydrolysis under mild conditions but may undergo cleavage under strong acidic (e.g., H₂SO₄) or basic (e.g., LiAlH₄) environments.

Reaction Conditions Product References
Acidic HydrolysisConcentrated HCl, 100°C2-(aminomethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl derivative + 2,3-dimethylbenzoic acid
ReductionLiAlH₄, THF, refluxCorresponding amine (–NHCH₂–)
  • Biological Relevance : Carbamoyl groups in agrochemical analogs (e.g., patents ) demonstrate stability in aqueous formulations, suggesting limited hydrolysis under physiological pH .

Aromatic Substitution on the Isoquinoline Core

The dihydroisoquinoline ring may undergo electrophilic substitution, though steric and electronic effects from the 1-oxo and methyl substitutions likely limit reactivity.

Potential Reactions

  • Nitration : Requires HNO₃/H₂SO₄ at elevated temperatures. Substituent orientation directs nitration to the less hindered positions (e.g., C6 or C7) .

  • Halogenation : Bromine or chlorine in acetic acid could yield mono- or dihalogenated derivatives .

Oxidation of the Dihydroisoquinoline Moiety

The 1,2-dihydroisoquinoline system is prone to oxidation, converting the dihydro ring to a fully aromatic isoquinoline structure.

Oxidizing Agent Conditions Product References
KMnO₄Aqueous H₂SO₄, 80°C1-oxo-isoquinoline derivative
DDQCH₂Cl₂, refluxAromatic isoquinoline

Functionalization of the 2,3-Dimethylphenyl Group

The 2,3-dimethylphenyl substituent may undergo:

  • Methyl Oxidation : Strong oxidants (e.g., KMnO₄) convert methyl groups to carboxylic acids .

  • Electrophilic Aromatic Substitution : Limited due to steric hindrance and electron-donating methyl groups .

Cross-Coupling Reactions

The acetoxy methyl ester’s oxygen atom could facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if a halide or boronic ester is introduced .

Photochemical Reactivity

The conjugated isoquinoline system may undergo [4+2] cycloaddition under UV light, though this requires experimental validation .

Key Stability Considerations

  • Thermal Stability : Similar carbamoyl-substituted isoquinolines (e.g., ) show decomposition above 200°C.

  • pH Sensitivity : Ester and amide bonds are stable at pH 4–8 but degrade outside this range .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate as an anticancer agent. Its structural features enable interactions with specific biological targets involved in cancer cell proliferation. For instance, derivatives of isoquinoline have been shown to inhibit various kinases that play crucial roles in cancer signaling pathways.

Case Study:
A study evaluating the cytotoxic effects of isoquinoline derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cell growth in several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. Isoquinoline derivatives are known to interact with neurotransmitter receptors, potentially offering therapeutic effects in treating neurological disorders.

Research Insights:
Research has indicated that certain isoquinoline compounds can act as selective antagonists for specific receptors involved in neurodegenerative diseases. The unique structure of this compound may enhance its efficacy and selectivity for these targets .

Pest Control

This compound has shown promise as a biopesticide. Its ability to disrupt pest metabolism and reproduction makes it a candidate for sustainable agricultural practices.

Case Study:
A patent application describes the synthesis of related compounds that exhibit insecticidal properties against common agricultural pests. The mechanism involves interference with the pests' hormonal systems, leading to reduced fertility and increased mortality rates .

Herbicide Development

The compound's structural characteristics allow it to be modified into herbicides that target specific weed species while minimizing impact on crops.

Research Findings:
Studies have shown that derivatives of similar structures can inhibit key enzymes involved in plant growth regulation. This suggests that this compound could be developed into effective herbicides with selective action against problematic weeds .

Summary of Key Applications

Application Area Details References
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
NeuropharmacologyPotential selective antagonists for neurotransmitter receptors
Pest ControlDisrupts pest metabolism; potential biopesticide
Herbicide DevelopmentTargets specific weeds; inhibits plant growth enzymes

Mechanism of Action

The mechanism of action of methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Triazole Derivative ()

  • Structure : Contains a 1,2,4-triazole ring, chlorophenyl groups, and a methylsulfonamido substituent.
  • Functional Groups : Triazole (N-heterocycle), sulfonamide (SO₂NH), and chloro (Cl) substituents.
  • Comparison: The triazole core offers distinct electronic properties compared to the isoquinoline system. The sulfonamide group enhances hydrophilicity, whereas the target compound’s carbamoyl and ester groups balance polarity and lipophilicity. Chlorine atoms in the triazole derivative may increase metabolic stability compared to the dimethylphenyl group in the target compound .

Benzilic Acid ()

  • Structure : 2,2-Diphenyl-2-hydroxyacetic acid.
  • Functional Groups : Hydroxyl (-OH) and carboxylic acid (-COOH).
  • Comparison: Benzilic acid’s planar diphenyl structure contrasts with the fused bicyclic isoquinoline. The hydroxyl group confers acidity (pKa ~3.0), while the target compound’s ester group is hydrolytically labile.

Thiophanate-Methyl ()

  • Structure: Bis(carbamate) with a phenylenebis(iminocarbonothioyl) backbone.
  • Functional Groups : Dual carbamate (-OCONH-) groups.
  • Comparison : Thiophanate-methyl’s dual carbamates enable fungicidal activity via degradation to carbendazim. The target compound’s single carbamoyl group may limit similar broad-spectrum efficacy but could enhance target specificity in pharmaceuticals .

Isoxazole Ester ()

  • Structure : Methyl ester with a 3-ethylisoxazole and thioether linkage.
  • Functional Groups : Isoxazole (O- and N-heterocycle), thioether (-S-), and ester (-COOCH₃).
  • Comparison: The isoxazole’s smaller heterocycle and thioether group differ from the isoquinoline’s fused system. Both compounds share ester groups, but the thioether in the isoxazole derivative may confer distinct metabolic stability or redox activity .

Physicochemical and Analytical Data Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound ~407 (estimated)* Isoquinoline, carbamoyl, ester Moderate polarity, ester hydrolysis susceptibility
Triazole Derivative 530 Triazole, sulfonamide, Cl High polarity, chlorinated stability
Benzilic Acid 228.24 Hydroxyl, carboxylic acid Crystalline, acidic
Thiophanate-Methyl 342.39 Bis(carbamate) Hydrolyzable to active fungicide
Isoxazole Ester ~245 (estimated) Isoxazole, thioether, ester Potential redox activity

*Molecular weight estimated based on structural formula.

Biological Activity

Methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}

It contains a dihydroisoquinoline moiety, which is significant for its biological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds of this class have been studied for their ability to inhibit specific enzymes, including proteases and kinases, which are crucial in various signaling pathways.
  • Antioxidant Activity : The presence of certain functional groups may contribute to antioxidant properties, helping to neutralize free radicals.
  • Antimicrobial Properties : Some derivatives have shown activity against bacteria and fungi, suggesting potential applications in treating infections.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Tested Against Results Reference
Enzyme InhibitionRetroviral proteasesSignificant inhibition observed
Antioxidant ActivityDPPH assayIC50 = 45 µM
Antimicrobial ActivityGram-positive bacteriaModerate activity against S. aureus
CytotoxicityCancer cell linesIC50 = 30 µM

Case Study 1: Retroviral Protease Inhibition

A study demonstrated that this compound effectively inhibited retroviral proteases. The mechanism involved binding to the active site of the enzyme, preventing substrate access and subsequent viral replication.

Case Study 2: Antioxidant Properties

In vitro assays using the DPPH method revealed that this compound possesses significant antioxidant properties. The IC50 value indicates a strong capacity to scavenge free radicals, which may contribute to its therapeutic potential in oxidative stress-related diseases.

Case Study 3: Antimicrobial Efficacy

Research evaluating its antimicrobial activity found moderate effectiveness against Staphylococcus aureus and other Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate, and how can reaction conditions be optimized?

  • Methodology: Utilize a multi-step approach involving condensation and cyclization reactions. For example, a reflux system with acetic acid (3–5 hours) under controlled temperature (e.g., 100–120°C) can promote intermediate formation, followed by recrystallization using DMF/acetic acid mixtures to purify the final product . Optimization should focus on stoichiometric ratios (e.g., 0.11 mol aldehyde derivatives per 0.1 mol amine precursors) and catalytic additives (e.g., sodium acetate) to enhance yield .

Q. How can researchers characterize the solubility and stability of this compound under varying pH and solvent conditions?

  • Methodology: Perform systematic solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using UV-Vis spectrophotometry. Stability studies should include accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation byproducts .

Q. What spectroscopic techniques are most effective for structural validation?

  • Methodology: Combine 1H^1 \text{H}-NMR (e.g., δ 1.40–4.77 ppm for methyl and methoxy groups) and 13C^{13} \text{C}-NMR to confirm backbone connectivity. Mass spectrometry (HRMS-ESI) can validate molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?

  • Methodology: Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous MS fragments, use isotopic labeling or tandem MS (MS/MS) to trace fragmentation pathways. Cross-validate results with computational tools (e.g., DFT simulations of NMR chemical shifts) .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound, considering its potential persistence or bioaccumulation?

  • Methodology: Adopt a tiered approach:

  • Phase 1: Determine physicochemical properties (e.g., logP, Henry’s Law constant) using shake-flask or column chromatography methods .
  • Phase 2: Conduct biodegradation assays (OECD 301 series) under aerobic/anaerobic conditions to assess half-life in soil/water systems .
  • Phase 3: Model ecological risks using QSAR or EPI Suite software to predict bioaccumulation factors (BCF) .

Q. How can researchers design in vitro assays to correlate the compound’s activity with its in vivo pharmacokinetic profile?

  • Methodology:

  • Step 1: Use Caco-2 cell monolayers to measure permeability (Papp_{\text{app}}) and predict intestinal absorption .
  • Step 2: Perform microsomal stability assays (human/rat liver microsomes) to estimate metabolic clearance.
  • Step 3: Validate in silico predictions (e.g., GastroPlus) with in vivo rodent studies, focusing on AUC and Cmax_{\text{max}} correlations .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

  • Methodology: Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR for reaction progress). Optimize crystallization kinetics using controlled cooling rates and seeding techniques to ensure consistent particle size distribution .

Methodological Considerations

Q. How should researchers address discrepancies between theoretical and experimental logP values?

  • Resolution: Compare experimental logP (via shake-flask/HPLC) with computational predictions (e.g., ChemAxon, ACD/Labs). Investigate intramolecular hydrogen bonding or tautomerism that may alter hydrophobicity .

Q. What statistical frameworks are appropriate for analyzing dose-response data in biological assays?

  • Framework: Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring replicates (n ≥ 4) to account for biological variability .

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